molecular formula C10H17NO4 B13327512 Diethyl 2-(azetidin-3-yl)malonate

Diethyl 2-(azetidin-3-yl)malonate

Katalognummer: B13327512
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: QODHHXJBAOOZLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-(azetidin-3-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a malonate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(azetidin-3-yl)malonate typically involves the alkylation of diethyl malonate with an azetidine derivative. One common method is the reaction of diethyl malonate with 3-azetidinyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(azetidin-3-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Solvents: Ethanol, tetrahydrofuran (THF)

    Catalysts: Acid catalysts for hydrolysis reactions

Major Products Formed

    Alkylation: Monoalkylated or dialkylated malonates

    Hydrolysis: Carboxylic acids

    Decarboxylation: Substituted azetidines

Wirkmechanismus

The mechanism of action of diethyl 2-(azetidin-3-yl)malonate involves the formation of reactive intermediates, such as enolates, which can undergo nucleophilic substitution reactions. The azetidine ring can also participate in ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Diethyl 2-(azetidin-3-yl)malonate can be compared with other malonate derivatives and azetidine-containing compounds:

The uniqueness of this compound lies in its combination of the malonate ester and azetidine ring, providing a versatile platform for various chemical transformations and applications.

Eigenschaften

Molekularformel

C10H17NO4

Molekulargewicht

215.25 g/mol

IUPAC-Name

diethyl 2-(azetidin-3-yl)propanedioate

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)8(7-5-11-6-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3

InChI-Schlüssel

QODHHXJBAOOZLR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1CNC1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.